1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride
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Overview
Description
1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride is a chemical compound with the molecular formula C12H19ClN2O3S and a molecular weight of 306.81 . This compound is primarily used in research settings, particularly in the fields of chemistry and biology . It is known for its unique structure, which includes a piperazine ring substituted with a 4-ethoxyphenylsulfonyl group.
Preparation Methods
The synthesis of 1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride typically involves the reaction of piperazine with 4-ethoxybenzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy group and the piperazine ring.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-(4-Methoxyphenyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of an ethoxy group.
1-(4-Nitrophenyl)piperazine: Features a nitro group, which significantly alters its chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H19ClN2O3S |
---|---|
Molecular Weight |
306.81 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)sulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C12H18N2O3S.ClH/c1-2-17-11-3-5-12(6-4-11)18(15,16)14-9-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H |
InChI Key |
DNEIFUPMWBVAQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl |
Origin of Product |
United States |
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